1-Cyclopentyl-3-nitro-1H-pyrazol-4-amine 1-Cyclopentyl-3-nitro-1H-pyrazol-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15774262
InChI: InChI=1S/C8H12N4O2/c9-7-5-11(6-3-1-2-4-6)10-8(7)12(13)14/h5-6H,1-4,9H2
SMILES:
Molecular Formula: C8H12N4O2
Molecular Weight: 196.21 g/mol

1-Cyclopentyl-3-nitro-1H-pyrazol-4-amine

CAS No.:

Cat. No.: VC15774262

Molecular Formula: C8H12N4O2

Molecular Weight: 196.21 g/mol

* For research use only. Not for human or veterinary use.

1-Cyclopentyl-3-nitro-1H-pyrazol-4-amine -

Specification

Molecular Formula C8H12N4O2
Molecular Weight 196.21 g/mol
IUPAC Name 1-cyclopentyl-3-nitropyrazol-4-amine
Standard InChI InChI=1S/C8H12N4O2/c9-7-5-11(6-3-1-2-4-6)10-8(7)12(13)14/h5-6H,1-4,9H2
Standard InChI Key MIUTURKAFQYDKQ-UHFFFAOYSA-N
Canonical SMILES C1CCC(C1)N2C=C(C(=N2)[N+](=O)[O-])N

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name, 1-cyclopentyl-3-nitropyrazol-4-amine, reflects its core structure: a pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms) substituted with a cyclopentyl group at position 1, a nitro (-NO₂) group at position 3, and an amine (-NH₂) group at position 4 . The cyclopentyl moiety introduces steric bulk and lipophilicity, which may influence binding interactions in biological systems, while the nitro group enhances electrophilicity, enabling participation in reduction or substitution reactions.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₈H₁₂N₄O₂
Molecular Weight196.21 g/mol
IUPAC Name1-cyclopentyl-3-nitropyrazol-4-amine
SMILESC1CCC(C1)N2C=C(C(=N2)N+[O-])N
InChIKeyMIUTURKAFQYDKQ-UHFFFAOYSA-N

Spectroscopic and Computational Data

The Standard InChI string (InChI=1S/C8H12N4O2/c9-7-5-11(6-3-1-2-4-6)10-8(7)12(13)14/h5-6H,1-4,9H2) provides a machine-readable representation of the compound’s connectivity. Computational predictions of collision cross-section (CCS) values for adducts such as [M+H]+ (133.1 Ų) and [M+Na]+ (142.0 Ų) aid in mass spectrometry-based identification .

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis of 1-cyclopentyl-3-nitro-1H-pyrazol-4-amine typically involves nitration of a preformed cyclopentyl-pyrazole intermediate. A generalized approach includes:

  • Pyrazole Ring Formation: Condensation of hydrazine with a 1,3-diketone under acidic or basic conditions to yield the pyrazole core.

  • Cyclopentyl Substitution: Alkylation or nucleophilic substitution at position 1 using cyclopentyl halides or alcohols.

  • Nitration: Introduction of the nitro group via electrophilic aromatic nitration using nitric acid or mixed acids (e.g., HNO₃/H₂SO₄).

Industrial-scale production may employ continuous-flow reactors to optimize nitration efficiency and safety.

Reaction Pathways

The nitro group at position 3 serves as a reactive handle for further derivatization:

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (SnCl₂/HCl) converts the nitro group to an amine, yielding 1-cyclopentyl-3-amino-1H-pyrazol-4-amine.

  • Nucleophilic Substitution: Replacement of the nitro group with thiols, halides, or amines under basic conditions.

Biological Activities and Mechanisms

Hypothesized Pharmacological Profiles

While direct studies on 1-cyclopentyl-3-nitro-1H-pyrazol-4-amine are sparse, structurally related pyrazoles exhibit:

  • Antimicrobial Activity: Pyrazole derivatives disrupt bacterial cell wall synthesis or fungal ergosterol biosynthesis.

  • Anticancer Potential: Nitro groups in pyrazoles may intercalate DNA or inhibit kinases involved in tumor proliferation .

  • Anti-inflammatory Effects: Cyclopentyl groups may modulate cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis.

Structure-Activity Relationships (SAR)

  • Cyclopentyl Group: Enhances lipid solubility, potentially improving blood-brain barrier penetration .

  • Nitro Group: Acts as an electron-withdrawing group, polarizing the pyrazole ring and facilitating interactions with enzymatic nucleophiles.

Challenges and Future Directions

Research Gaps

  • Toxicity Profiling: No data exist on acute or chronic toxicity in mammalian models .

  • In Vivo Efficacy: Requires validation in disease models to confirm hypothesized antimicrobial or anticancer effects .

Optimization Strategies

  • Nitro Group Replacement: Substituting nitro with trifluoromethyl or cyano groups may improve metabolic stability.

  • Stereochemical Modifications: Introducing chiral centers could enhance target selectivity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator